![molecular formula C23H20N8O B2979051 2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1251560-13-0](/img/structure/B2979051.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20N8O and its molecular weight is 424.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Research on derivatives structurally related to benzimidazoles has shown potential in antiviral applications. For instance, a study by Hamdouchi et al. (1999) discusses the synthesis and antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, highlighting their potential as antirhinovirus agents. The study outlines the stereospecific synthesis of these compounds and their efficacy in inhibiting human rhinovirus, demonstrating the therapeutic potential of benzimidazole-related compounds in antiviral research (Hamdouchi et al., 1999).
Antimicrobial Activity
Compounds containing the benzimidazole moiety have also been evaluated for their antimicrobial properties. A study by Kumaraswamy Gullapelli et al. (2014) synthesized and tested N-(4-(1H-benzo[d]imidazole-2-yl)-2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetamide for antibacterial activity, underscoring the potential of benzimidazole derivatives as antibacterial agents (Gullapelli et al., 2014).
Antitumor Activity
In the realm of oncology, benzimidazole derivatives have been investigated for their antitumor effects. A study explored novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety, demonstrating significant antitumor activity. These findings suggest the potential of benzimidazole-related compounds in developing new anticancer therapies (Alqasoumi et al., 2009).
Anticonvulsant Activity
The evaluation of alkanamide derivatives, including those related to benzimidazole structures, for anticonvulsant activity revealed promising results. Tarikogullari et al. (2010) synthesized and tested various derivatives, indicating the potential of these compounds in treating convulsive disorders (Tarikogullari et al., 2010).
Synthesis and Chemical Properties
Research also focuses on the synthesis and chemical properties of benzimidazole-related compounds. For instance, a study by Liu et al. (2012) developed an environmentally friendly method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, emphasizing the significance of green chemistry in the synthesis of complex molecules (Liu et al., 2012).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N8O/c1-16-26-21(13-22(27-16)31-12-4-11-25-31)28-17-7-9-18(10-8-17)29-23(32)14-30-15-24-19-5-2-3-6-20(19)30/h2-13,15H,14H2,1H3,(H,29,32)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRCFUOQSVGCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
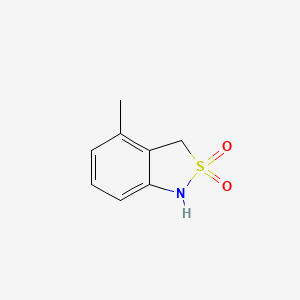
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2978971.png)
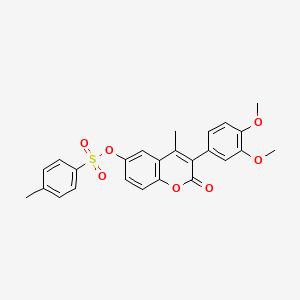
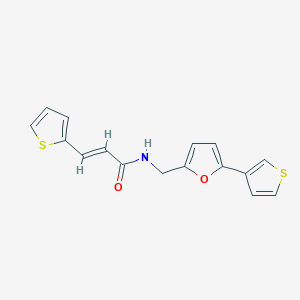

![(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978975.png)
![2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2978976.png)

![1-(4-chlorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2978980.png)
![4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978983.png)
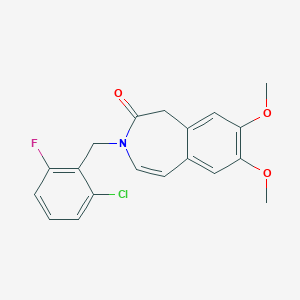
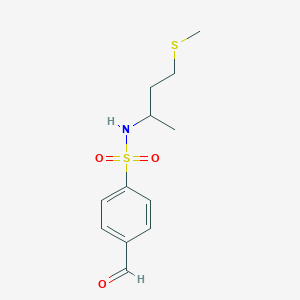
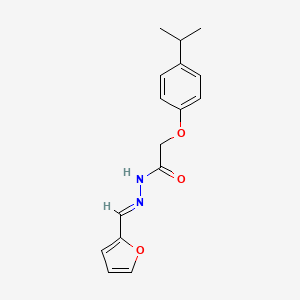
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
